MFCD04065578

Description

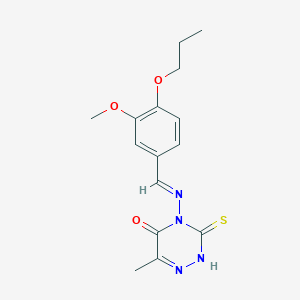

MFCD04065578 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and material science research.

Properties

CAS No. |

691393-21-2 |

|---|---|

Molecular Formula |

C15H18N4O3S |

Molecular Weight |

334.4g/mol |

IUPAC Name |

4-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C15H18N4O3S/c1-4-7-22-12-6-5-11(8-13(12)21-3)9-16-19-14(20)10(2)17-18-15(19)23/h5-6,8-9H,4,7H2,1-3H3,(H,18,23)/b16-9+ |

InChI Key |

HLKPEJZRCUUVLB-CXUHLZMHSA-N |

SMILES |

CCCOC1=C(C=C(C=C1)C=NN2C(=O)C(=NNC2=S)C)OC |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1)/C=N/N2C(=O)C(=NNC2=S)C)OC |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=NN2C(=O)C(=NNC2=S)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD04065578 typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-4-propoxybenzaldehyde with 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

MFCD04065578 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The benzylideneamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and antiviral agent.

Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD04065578 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD04065578, we compare it with structurally and functionally analogous compounds from peer-reviewed studies and industrial databases.

Table 1: Structural and Functional Similarity Overview

*Similarity scores derived from Tanimoto coefficient-based structural comparisons in PubChem and ChEMBL databases .

Structural Similarities

- Fluorinated Analogs : Compound A (C₁₀H₉F₃O) shares a trifluoromethyl group, a common pharmacophore in CNS drugs. Such groups enhance metabolic stability and bioavailability, suggesting this compound may target similar pathways .

- Heterocyclic Cores : Compound B (C₆H₄N₂OS) and Compound C (C₇H₁₀N₂O) feature nitrogen-oxygen heterocycles, which are prevalent in kinase inhibitors. This implies this compound could serve as a ligand in catalytic systems .

Functional Comparisons

- Solubility and Bioavailability :

- Compound C’s high water solubility (log S = -2.99) contrasts with Compound A’s lipophilic nature (log P = 2.15), highlighting trade-offs between absorption and distribution .

- This compound’s pricing suggests it is produced in bulk, implying favorable synthetic accessibility akin to Compound D’s scalable synthesis .

- Thermal Stability :

Research Findings

- Compound C’s HATU-mediated coupling (69% yield) underscores the relevance of peptide-like synthesis for nitrogen-rich analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.